2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Overview
Description
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a complex organic compound belonging to the class of imidazo-pyrazole derivatives. This compound features a fused ring structure that includes both imidazole and pyrazole rings, which are known for their biological and pharmaceutical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents onto the compound, altering its chemical behavior.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, each with unique chemical and biological properties.
Scientific Research Applications
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound has been studied for its potential biological activities, including its role as an inhibitor of certain cellular processes.
Medicine: : It has shown promise in preclinical studies for its antiproliferative and anti-inflammatory properties, making it a candidate for drug development.
Industry: : Its unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is similar to other imidazo-pyrazole derivatives, but it stands out due to its unique structural features and biological activities. Some similar compounds include:
Imidazo[1,2-b]pyrazole derivatives: : These compounds share the fused ring structure but may have different substituents or functional groups.
Other phenyl-containing heterocycles: : Compounds with similar phenyl groups attached to different heterocyclic cores.
Properties
IUPAC Name |
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)9-6-13-15-7-10(14-11(9)15)8-4-2-1-3-5-8/h1-6,10,14H,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVJSSZHIKYSEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C=NN21)C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the 4I compound potentially beneficial for treating melanoma, including Vemurafenib-resistant melanoma?
A1: The research paper focuses on addressing the challenge of Vemurafenib (PLX4032) resistance in melanoma treatment []. The study investigated two imidazo-pyrazole derivatives, including 4I, for their antiproliferative effects on both patient-isolated melanoma cells (MEOV NT) and Vemurafenib-resistant melanoma cells (MEOV PLX-R) []. The study found that 4I demonstrated greater efficacy against MEOV PLX-R cells compared to Vemurafenib, suggesting its potential as a treatment option for resistant melanoma []. This enhanced activity against resistant cells makes 4I a promising candidate for further research and development.
Q2: How was 4I formulated for potential topical application, and what are the advantages of this formulation?
A2: Recognizing the potential of 4I, researchers developed a hydrogel formulation using a synthesized antibacterial resin (R4) as a gelling agent []. This hydrogel, termed R4HG-4I, exhibited several advantageous characteristics:
- High Hydrophilicity and Porosity: R4's inherent properties resulted in a hydrogel with high hydrophilicity and 85% porosity, allowing for efficient drug loading and release [].
- Swelling Capacity: The R4HG-4I hydrogel demonstrated a remarkable swelling capability of 552%, suggesting its potential for sustained drug release [].
- Shear-Thinning Properties: Rheological experiments revealed that R4HG-4I behaves as a shear-thinning Bingham pseudoplastic fluid with low yield stress, making it easy to spread, a crucial factor for topical applications [].
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